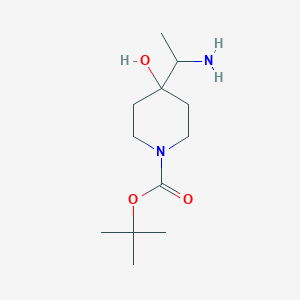

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate

Description

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate (CAS: 1330763-09-1) is a piperidine-based compound featuring a hydroxyl group, a tert-butoxycarbonyl (Boc) protecting group, and a 1-aminoethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₂₄N₂O₃, with a molecular weight of 244.33 g/mol . The hydrochloride salt form (CAS: 2228087-89-4, C₁₂H₂₅ClN₂O₃) is marketed as a versatile small-molecule scaffold for laboratory use, particularly in medicinal chemistry and drug discovery . The Boc group enhances stability during synthesis, while the hydroxyl and aminoethyl groups provide sites for further functionalization, enabling applications in ligand design and bioactive molecule development .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-9(13)12(16)5-7-14(8-6-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJFQICBBQIQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCN(CC1)C(=O)OC(C)(C)C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of inert gases like nitrogen or argon to prevent oxidation and degradation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the same steps as laboratory synthesis but on a larger scale, with additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form different amine derivatives.

Substitution: The tert-butyl ester can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce various amine derivatives .

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multiple steps, including the protection of functional groups and the use of inert atmospheres to prevent degradation. Common reactions include:

- Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction: The amino group can be reduced to yield various amine derivatives.

- Substitution: The tert-butyl ester can be replaced with other functional groups.

Medicinal Chemistry

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate is investigated for its potential as a drug development intermediate. It serves as a building block for designing enzyme inhibitors and receptor modulators, which are crucial in treating various diseases.

Case Study:

In a study exploring enzyme inhibitors, this compound was used to create derivatives that showed promising activity against specific targets involved in cancer progression. The derivatives exhibited improved potency compared to existing inhibitors, indicating its potential in therapeutic applications.

Organic Synthesis

This compound acts as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of diverse functional groups, making it valuable in synthetic pathways.

Example:

A synthetic route utilizing this compound led to the successful synthesis of novel piperidine derivatives with enhanced biological activity.

Biochemical Research

The compound is employed in studies of enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it a useful tool for understanding biochemical pathways.

Research Insight:

In biochemical assays, this compound demonstrated the ability to inhibit specific enzymes involved in metabolic processes, providing insights into metabolic regulation and potential therapeutic targets.

Materials Science

In materials science, this compound is utilized in the development of specialty chemicals and materials due to its unique chemical properties.

Application Example:

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for advanced material applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituents, functional groups, molecular properties, and applications:

Key Structural and Functional Differences:

Amino Group Positioning: The target compound’s 1-aminoethyl group (adjacent to the hydroxyl) contrasts with 2-aminoethyl (CAS 1179338-62-5), which may alter steric and electronic interactions in receptor binding .

Aromatic vs.

Salt Forms and Solubility :

- The hydrochloride salt (CAS 2228087-89-4) and oxalate salt (CAS 1588440-96-3) improve aqueous solubility compared to the free base, critical for in vitro assays .

Synthetic Utility: The Boc group in all listed compounds facilitates amine protection during multi-step syntheses. For example, tert-butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate undergoes deprotection to generate reactive amines for radiolabeling .

Research Findings:

- Hydrogen Bonding : The hydroxyl group in the target compound participates in hydrogen-bonding networks, as observed in analogs like CAS 309915-33-1, which form stable crystalline structures .

- Biological Activity: Unlike fluorinated or cyanophenyl-substituted derivatives (e.g., CAS 644968-01-4), the target compound’s primary application is as a synthetic intermediate rather than a direct therapeutic agent .

Biological Activity

tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Chemical Name : this compound

- Molecular Formula : C12H23N2O3

- CAS Number : 109384-19-2

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cellular signaling pathways and potential therapeutic applications.

Research indicates that this compound may interact with specific protein targets involved in cell signaling. For instance, studies have shown that it can influence the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival.

Pharmacological Studies

Recent studies have highlighted the compound's pharmacokinetic properties and its effects on different cell lines:

- Inhibition of ERK5 : In a study examining its effects on the ERK5 pathway, the compound demonstrated an IC50 value of 77 nM against ERK5 without a transcriptional activation domain (TAD), indicating significant inhibitory potential .

- Cell Proliferation : The growth inhibition concentration (GI50) for HEK293 cells was found to be approximately 19.6 µM, indicating that while it inhibits kinase activity effectively, higher concentrations are required to affect cell growth substantially .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance (Cl) | 14 mL/min/kg |

| Volume of Distribution (Vd) | 0.6 L/kg |

| Half-life (t1/2) | 80 min |

| Bioavailability (F) | 42% |

This table summarizes key pharmacokinetic parameters obtained from in vivo studies, reflecting the compound's absorption and distribution characteristics.

Table 2: Growth Inhibition Data Across Cell Lines

| Cell Line | GI50 (µM) |

|---|---|

| HEK293 | 19.6 ± 0.5 |

| A498 | 22.3 ± 1.5 |

| SJSA-1 | 25.0 ± 0.8 |

| MDA-MB-231 | 26.6 ± 1.4 |

This table illustrates the GI50 values for various cancer cell lines, showcasing the compound's varying effectiveness across different types.

Case Studies

Several research articles have documented the biological activity of this compound:

- ERK5 Pathway Modulation : A study published in Nature detailed how this compound modulates the ERK5 pathway, leading to both inhibition and paradoxical activation depending on the context .

- Anticancer Activity : Another investigation focused on its anticancer properties, revealing that while it inhibits certain cancer cell lines effectively, it also shows potential for inducing cellular proliferation under specific conditions .

- Toxicological Profile : The compound has been classified with specific hazard statements indicating potential toxicity if ingested or upon skin contact, necessitating careful handling in laboratory settings .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as coupling reactions between piperidine derivatives and tert-butyl carbamate precursors. For example, cyclopropylamine or similar amines may be used to introduce substituents via nucleophilic substitution or reductive amination . Optimization includes controlling temperature (e.g., 20°C for stability), solvent selection (e.g., dichloromethane for solubility), and catalyst use (e.g., palladium for cross-coupling). Reaction progress should be monitored via TLC or LC-MS to minimize byproducts .

Q. What purification methods are effective for isolating this compound?

Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard for separating polar intermediates. Recrystallization from ethanol or methanol can improve purity, particularly for crystalline derivatives. HPLC may resolve enantiomeric impurities if chiral centers are present .

Q. What safety precautions are critical during handling?

Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reagents. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Avoid ignition sources due to potential flammability of tert-butyl esters .

Q. How is the compound characterized post-synthesis?

Key techniques include:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass spectrometry (HRMS) for molecular weight validation.

- IR spectroscopy to identify hydroxyl and carbonyl groups.

Cross-referencing with PubChem data (e.g., CID 10562199) ensures structural accuracy .

Q. How stable is the compound under varying storage conditions?

Store in airtight containers at -20°C in a desiccator to prevent hydrolysis of the tert-butyl group. Stability tests under UV light and humidity (40–60% RH) should be conducted to assess degradation pathways .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Use SHELX or WinGX for crystallographic refinement to resolve ambiguities in stereochemistry. For dynamic NMR issues (e.g., rotational barriers), variable-temperature NMR (VT-NMR) can elucidate conformational changes .

Q. What strategies identify hydrogen-bonding patterns in crystalline forms?

Perform single-crystal X-ray diffraction and analyze graph sets (e.g., Etter’s rules) to map donor-acceptor interactions. Software like Mercury (CCDC) visualizes packing motifs, which influence solubility and bioavailability .

Q. How is the compound’s pharmacological activity assessed in vitro?

Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. Dose-response curves (IC₅₀ values) and molecular docking (e.g., AutoDock Vina) predict binding affinities. Metabolite stability can be tested in liver microsomes .

Q. What methods mitigate enantiomeric impurities during synthesis?

Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation). Chiral HPLC with amylose-based columns resolves enantiomers, while circular dichroism (CD) confirms optical purity .

Q. How can computational modeling predict interactions with biological targets?

Employ density functional theory (DFT) to optimize geometry (e.g., Gaussian 09) and molecular dynamics (e.g., GROMACS) to simulate protein-ligand binding. Pharmacophore models in Schrödinger Suite prioritize substituents for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.